molecular formula C6H11N5 B15198969 1-Methyl-5-(methylamino)-1H-imidazole-4-carboximidamide CAS No. 792136-06-2

1-Methyl-5-(methylamino)-1H-imidazole-4-carboximidamide

Katalognummer: B15198969
CAS-Nummer: 792136-06-2
Molekulargewicht: 153.19 g/mol
InChI-Schlüssel: PLFHUNZHVZBEFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-5-(methylamino)-1H-imidazole-4-carboximidamide is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Synthetic Routes and Reaction Conditions:

    Condensation of Acyloins and Ureas: One of the simplest methods involves the condensation of acyloins with monosubstituted ureas.

    Cyclization of Amido-Nitriles: Another method involves the cyclization of amido-nitriles to form disubstituted imidazoles.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-Methyl-5-(methylamino)-1H-imidazole-4-carboximidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 1-Methyl-5-(methylamino)-1H-imidazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    1-Methyl-2,4,5-trinitroimidazole: Another imidazole derivative with different functional groups.

    1-Methylimidazolidine-2,4,5-trione: A structurally related compound with a different substitution pattern.

Uniqueness: 1-Methyl-5-(methylamino)-1H-imidazole-4-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

792136-06-2

Molekularformel

C6H11N5

Molekulargewicht

153.19 g/mol

IUPAC-Name

1-methyl-5-(methylamino)imidazole-4-carboximidamide

InChI

InChI=1S/C6H11N5/c1-9-6-4(5(7)8)10-3-11(6)2/h3,9H,1-2H3,(H3,7,8)

InChI-Schlüssel

PLFHUNZHVZBEFC-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C(N=CN1C)C(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.